

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate chemical structure

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Compound of Interest

Compound Name: *tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate*

Cat. No.: B058810

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An In-depth Technical Guide on **tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of **tert-butyl (3-(aminomethyl)cyclobutyl)carbamate**, a pivotal molecular scaffold in contemporary drug discovery. We will explore its chemical architecture, synthesis, and critical role as a constrained diamine surrogate. This document offers detailed experimental insights and contextualizes its application in advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), to equip researchers with actionable knowledge for their development pipelines.

The Strategic Advantage of Rigid Scaffolds in Medicinal Chemistry

The imperative in modern drug design is to achieve high target affinity and selectivity. Conformationally constrained molecular building blocks are instrumental in this endeavor. The cyclobutane moiety, a four-membered carbocycle, presents a spatially defined and rigid framework. This rigidity minimizes the entropic penalty upon binding to a biological target, a well-established strategy for enhancing potency.

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate capitalizes on this principle by presenting two essential functional groups—a primary amine (protected as a tert-butoxycarbonyl, or Boc, carbamate) and an aminomethyl group—on this rigid cyclobutane core. This distinct 1,3-disubstituted pattern offers a stereochemically defined vector for molecular elaboration, making it a highly sought-after intermediate in the synthesis of complex therapeutic agents.

Core Structural and Physicochemical Profile

The defining feature of **tert-butyl (3-(aminomethyl)cyclobutyl)carbamate** is the cyclobutane ring, which dictates the spatial relationship between the two nitrogen-containing substituents. The molecule exists as two primary stereoisomers, cis and trans, the selection of which is a critical determinant for biological activity in the final drug candidate.

Table 1: Key Physicochemical Properties

Property	Data
IUPAC Name	tert-butyl (3-(aminomethyl)cyclobutyl)carbamate
CAS Number	130369-10-7[1][2]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂ [3][4]
Molecular Weight	200.28 g/mol [3][4][5]
Boiling Point	307.4±11.0 °C at 760 mmHg

The Boc protecting group is fundamental to its utility, offering robust protection of the primary amine under a wide array of reaction conditions while being readily cleavable under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality is crucial for selective chemical manipulations at other sites of the molecule. The aminomethyl group provides a nucleophilic handle for further derivatization.

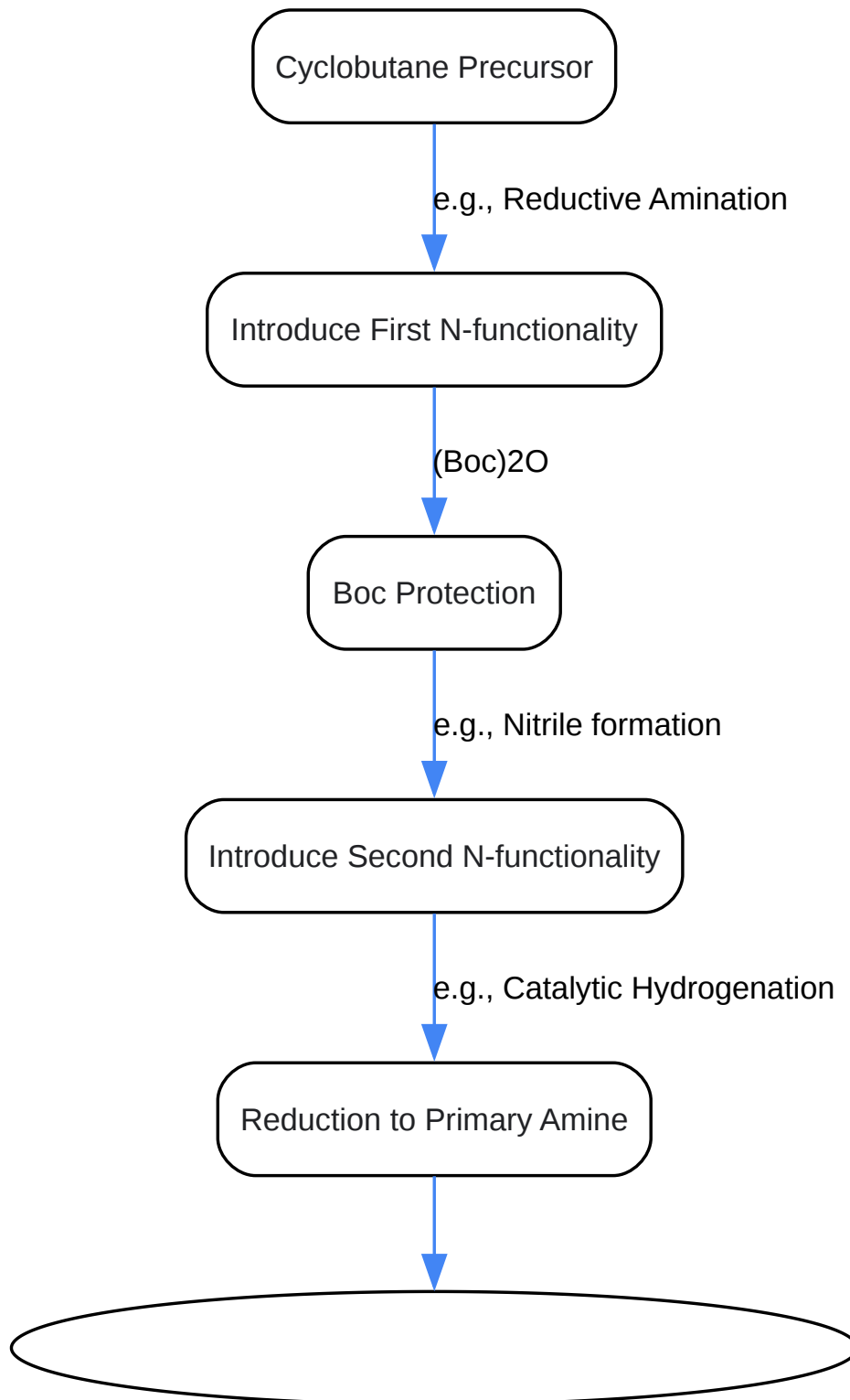
Synthetic Methodologies and Process Chemistry

The synthesis of **tert-butyl (3-(aminomethyl)cyclobutyl)carbamate** is a multi-step process where stereochemical control is paramount. A generalized synthetic paradigm is outlined below, emphasizing the core transformations.

Retrosynthetic Analysis and Key Transformations

A logical retrosynthetic disconnection traces the molecule back to a simpler cyclobutane precursor. The synthesis generally involves the sequential introduction and functionalization of the two nitrogen-containing groups.

General Synthetic Workflow



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Caption: A generalized workflow for the synthesis of the title compound.

Illustrative Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be adapted by qualified chemists.

Step 1: Boc-Protection of a Precursor Amine. A cyclobutane derivative bearing a primary amine is dissolved in a suitable solvent (e.g., dichloromethane). A base (e.g., triethylamine) is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred to completion and worked up to yield the Boc-protected intermediate.

Step 2: Functional Group Interconversion. The functional group at the 3-position is converted to a suitable precursor for the aminomethyl group. For instance, a hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) using the corresponding sulfonyl chloride.

Step 3: Introduction of the Second Nitrogen. The activated intermediate is then subjected to nucleophilic substitution with a nitrogen source, such as sodium azide, to form an azido-cyclobutane derivative.

Step 4: Reduction to the Final Product. The azide is reduced to the primary amine via catalytic hydrogenation (e.g., H₂, Pd/C) or other standard reduction methods (e.g., Staudinger reaction).

Purification and Characterization: The final product is purified, typically by column chromatography, to isolate the desired stereoisomer. The structure and purity are confirmed using NMR, MS, and IR spectroscopy.

High-Impact Applications in Drug Discovery

The constrained nature of the cyclobutane scaffold is a key asset in designing molecules with superior pharmacological profiles.

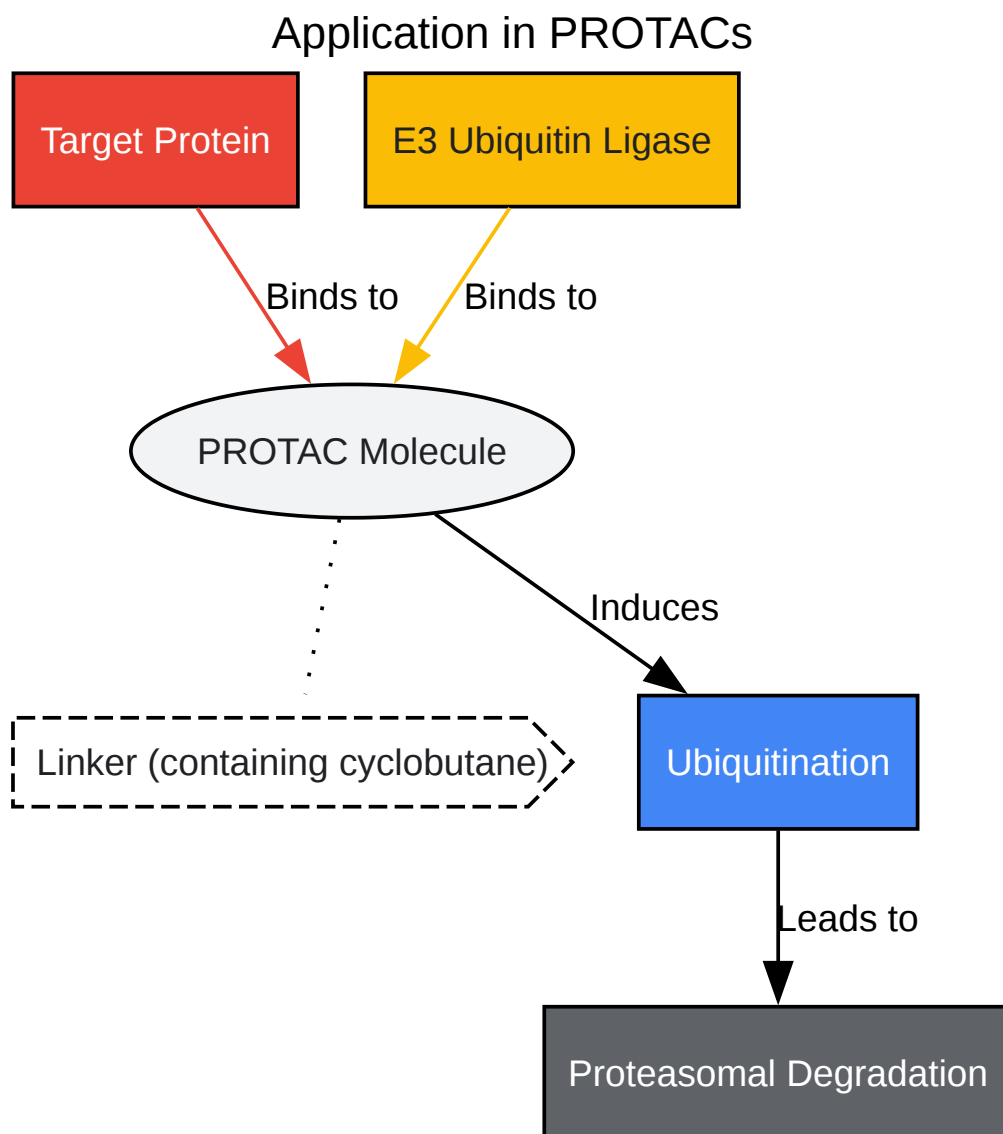
A Constrained Diamine Bioisostere

The 1,3-diamine motif is a common pharmacophore. Replacing a flexible aliphatic diamine with the rigid cyclobutane core of **tert-butyl (3-(aminomethyl)cyclobutyl)carbamate** can confer several advantages:

- **Enhanced Potency:** Pre-organization of the pharmacophoric elements in a bioactive conformation reduces the entropic cost of binding.
- **Improved Selectivity:** The well-defined geometry can favor binding to the intended target over structurally related off-targets.
- **Optimized ADME Properties:** The carbocyclic core can improve metabolic stability and other pharmacokinetic parameters.

A Key Building Block for PROTACs

A significant and cutting-edge application is in the construction of PROTACs.^{[6][7][8]} These molecules induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.^{[6][7][8]} The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the PROTAC's efficacy. The rigid cyclobutane scaffold can serve as an integral part of this linker, providing precise control over the distance and orientation of the two binding elements.^{[6][7][8]}



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Caption: Logical relationship of the compound as a linker in PROTAC-mediated protein degradation.

Future Outlook

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is more than just a chemical intermediate; it is a strategic tool for addressing key challenges in drug discovery. Its unique combination of conformational rigidity and synthetic versatility ensures its continued relevance in the design of next-generation therapeutics. As the field moves towards more complex and targeted modalities, the demand for such precisely engineered building blocks is expected to grow.

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